Ternidazole hydrochloride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El Ternidazol (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El Ternidazol (clorhidrato) ejerce sus efectos interfiriendo con la síntesis de ADN de los organismos protozoarios. El grupo nitro del Ternidazol se reduce mediante un sistema de transporte de electrones mediado por ferredoxina, generando radicales libres que dañan el ADN del protozoo, lo que lleva a la muerte celular .

Compuestos Similares:

Metronidazol: Otro nitroimidazol con propiedades antiprotozoarias similares.

Tinidazol: Un nitroimidazol que se utiliza para tratar infecciones similares.

Secnidazol: Un nitroimidazol con una vida media más larga y usos terapéuticos similares.

Singularidad: El Ternidazol (clorhidrato) es único debido a su estructura específica de hidroxi metabolito, que puede conferir diferentes propiedades farmacocinéticas y perfiles de eficacia en comparación con otros nitroimidazoles .

Análisis Bioquímico

Biochemical Properties

Ternidazole hydrochloride plays a role in biochemical reactions, particularly due to its antiprotozoic properties

Cellular Effects

Given its antiprotozoic properties , it may influence cell function by interacting with protozoan cells

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is a hydroxymetabolite of nitroimidazole , suggesting that it may exert its effects at the molecular level through similar mechanisms as other nitroimidazoles These could potentially include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Ternidazol (clorhidrato) implica la reacción de 2-metil-5-nitroimidazol con 3-cloropropanol en condiciones básicas para formar el intermedio 1-(3-hidroxopropil)-2-metil-5-nitroimidazol. Este intermedio se trata luego con ácido clorhídrico para producir Ternidazol (clorhidrato) .

Métodos de Producción Industrial: La producción industrial de Ternidazol (clorhidrato) generalmente implica la síntesis a gran escala utilizando la ruta sintética mencionada anteriormente. Las condiciones de reacción se optimizan para obtener un alto rendimiento y pureza, con un control cuidadoso de la temperatura, el pH y el tiempo de reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ternidazol (clorhidrato) sufre varias reacciones químicas, que incluyen:

Oxidación: El grupo nitro puede reducirse a un grupo amino en condiciones específicas.

Sustitución: El grupo hidroxilo puede sustituirse con otros grupos funcionales utilizando reactivos apropiados.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y cantidades catalíticas de metales de transición.

Sustitución: Se utilizan reactivos como el cloruro de tionilo o el tribromuro de fósforo para reacciones de sustitución.

Productos Principales:

Oxidación: El producto principal es el derivado amino correspondiente.

Sustitución: Los productos principales dependen del sustituyente introducido, como haluros o ésteres.

Comparación Con Compuestos Similares

Metronidazole: Another nitroimidazole with similar antiprotozoal properties.

Tinidazole: A nitroimidazole used to treat similar infections.

Secnidazole: A nitroimidazole with a longer half-life and similar therapeutic uses.

Uniqueness: Ternidazole (hydrochloride) is unique due to its specific hydroxymetabolite structure, which may confer different pharmacokinetic properties and efficacy profiles compared to other nitroimidazoles .

Actividad Biológica

Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride, commonly referred to as Ternidazole hydrochloride , is a member of the nitroimidazole class of compounds. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Chemical Structure and Properties

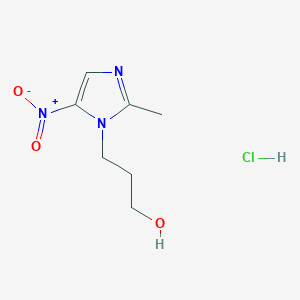

- Molecular Formula : C₇H₁₂ClN₃O₃

- Molecular Weight : 221.64 g/mol

- Functional Groups : Nitro group and imidazole ring

The presence of the nitro group is crucial for the biological activity of Ternidazole, as it undergoes reduction in anaerobic conditions, leading to the formation of reactive intermediates that interact with cellular macromolecules.

This compound exhibits its biological effects primarily through the following mechanisms:

- Reduction of Nitro Group : In anaerobic organisms such as Trichomonas vaginalis and Giardia lamblia, the nitro group is reduced by a ferredoxin-mediated electron transport system. This reduction generates reactive species that can bind to DNA, disrupting replication and leading to cell death.

- Inhibition of DNA Synthesis : The compound interferes with DNA synthesis in protozoan pathogens, effectively leading to their death. This mechanism is common among nitroimidazoles, which are known for their antiparasitic properties.

Antiparasitic Properties

Ternidazole is primarily used for its antiparasitic effects against various protozoa:

- Effective Against :

- Trichomonas vaginalis

- Giardia lamblia

- Entamoeba histolytica

Table 1: Efficacy Against Protozoa

| Protozoan Species | Efficacy |

|---|---|

| Trichomonas vaginalis | High |

| Giardia lamblia | Moderate to High |

| Entamoeba histolytica | Moderate |

Antimicrobial Activity

In addition to its antiparasitic properties, Ternidazole also exhibits antimicrobial activity against certain bacterial strains. Studies have shown its effectiveness against anaerobic bacteria, contributing to its use in veterinary medicine .

Case Studies and Research Findings

Recent studies have explored various aspects of Ternidazole's biological activity:

-

Antibacterial and Antifungal Activities :

- Research indicates that derivatives of Ternidazole exhibit significant antibacterial and antifungal activities. A study synthesized several derivatives and evaluated their effectiveness using the cup-plate method, revealing that many compounds showed notable activity against both bacterial and fungal strains .

- Synthesis and Evaluation of Derivatives :

- Mechanistic Insights :

Pharmacokinetics

This compound is characterized by rapid absorption following oral administration. Its pharmacokinetic profile supports its use in clinical settings for treating parasitic infections effectively.

Propiedades

IUPAC Name |

3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3.ClH/c1-6-8-5-7(10(12)13)9(6)3-2-4-11;/h5,11H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXLKVODAFRGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220314 | |

| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70028-95-4 | |

| Record name | 1H-Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70028-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070028954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-nitro-1H-imidazole-1-propanol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.